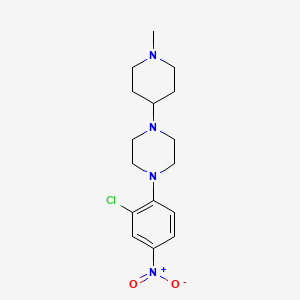
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Piperazine Formation: The nitroaniline derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperidine ring to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, piperazine formation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2-Amino-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methylpiperidinyl group.
1-(2-Nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Lacks the chloro group.
1-(2-Chloro-4-nitrophenyl)-4-piperidinylpiperazine: Lacks the methyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H23ClN4O2 |
|---|---|
分子量 |
338.83 g/mol |
IUPAC名 |
1-(2-chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C16H23ClN4O2/c1-18-6-4-13(5-7-18)19-8-10-20(11-9-19)16-3-2-14(21(22)23)12-15(16)17/h2-3,12-13H,4-11H2,1H3 |
InChIキー |
MWRUKLHZJNHQBT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
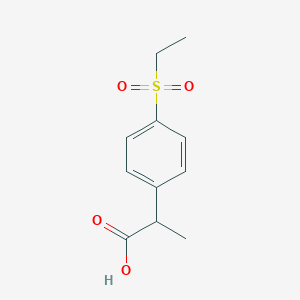
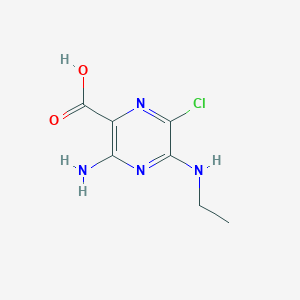

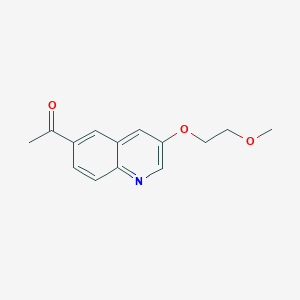

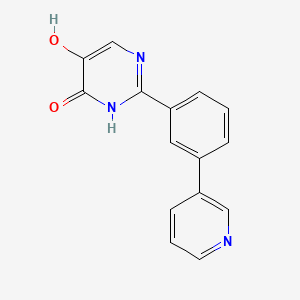

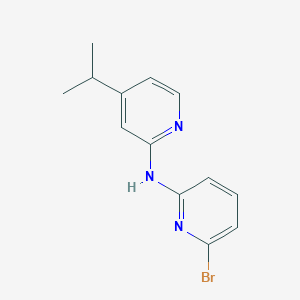
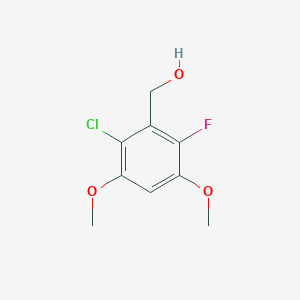
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
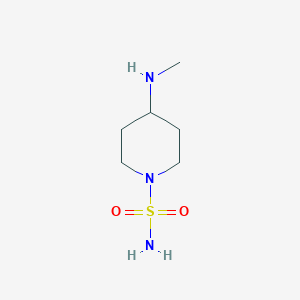
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
